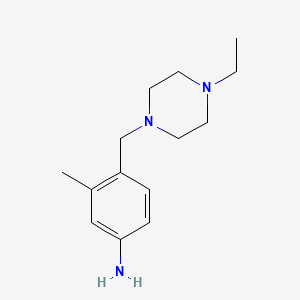
4-(4-Ethylpiperazin-1-ylmethyl)-3-methyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylpiperazine group attached to a methylated aniline structure. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline typically involves the reaction of 4-ethylpiperazine with 3-methylaniline under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, including anticancer and antiangiogenic activities.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. It is known to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and HER2, which play crucial roles in cell signaling and proliferation. By inhibiting these receptors, the compound exhibits anticancer and antiangiogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-amine .
- 6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Uniqueness
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline is unique due to its specific structural features and its ability to inhibit multiple receptor tyrosine kinases. This multi-target inhibition makes it a valuable compound in therapeutic research, particularly in the development of anticancer agents .
Propriétés
Formule moléculaire |
C14H23N3 |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline |
InChI |
InChI=1S/C14H23N3/c1-3-16-6-8-17(9-7-16)11-13-4-5-14(15)10-12(13)2/h4-5,10H,3,6-9,11,15H2,1-2H3 |
Clé InChI |
GNYMTNISHULOOR-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
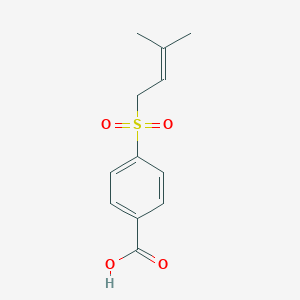


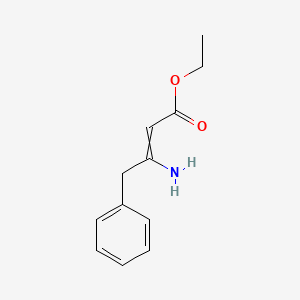

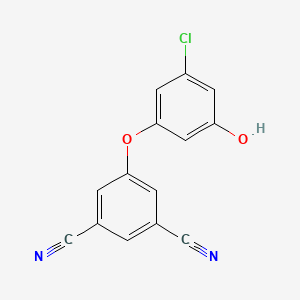
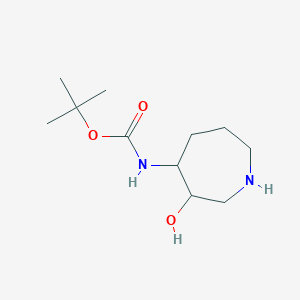

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
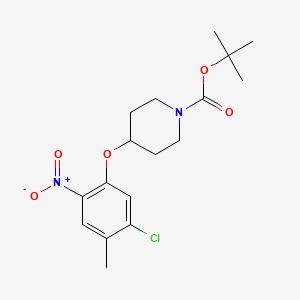
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
